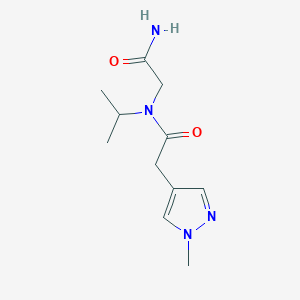![molecular formula C14H16N4O3 B7056661 1-[2-(Oxan-4-yl)-2-oxoethyl]-4-phenyltetrazol-5-one](/img/structure/B7056661.png)
1-[2-(Oxan-4-yl)-2-oxoethyl]-4-phenyltetrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Oxan-4-yl)-2-oxoethyl]-4-phenyltetrazol-5-one is a chemical compound that features a tetrazole ring, a phenyl group, and an oxan-4-yl moiety
Preparation Methods
The synthesis of 1-[2-(Oxan-4-yl)-2-oxoethyl]-4-phenyltetrazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxan-4-yl moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tetrazole ring: This step often involves the reaction of an azide with a nitrile compound under thermal or catalytic conditions.
Coupling of the phenyl group: The final step involves the coupling of the phenyl group to the tetrazole ring, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[2-(Oxan-4-yl)-2-oxoethyl]-4-phenyltetrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Oxan-4-yl)-2-oxoethyl]-4-phenyltetrazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(Oxan-4-yl)-2-oxoethyl]-4-phenyltetrazol-5-one involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The phenyl group and oxan-4-yl moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
1-[2-(Oxan-4-yl)-2-oxoethyl]-4-phenyltetrazol-5-one can be compared with other similar compounds, such as:
1-[2-(Oxan-4-yl)-2-oxoethyl]-4-methyltetrazol-5-one: This compound has a methyl group instead of a phenyl group, which may alter its chemical and biological properties.
1-[2-(Oxan-4-yl)-2-oxoethyl]-4-ethyltetrazol-5-one:
1-[2-(Oxan-4-yl)-2-oxoethyl]-4-propyltetrazol-5-one: The propyl group may affect the compound’s solubility and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological activities compared to its analogs.
Properties
IUPAC Name |
1-[2-(oxan-4-yl)-2-oxoethyl]-4-phenyltetrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-13(11-6-8-21-9-7-11)10-17-14(20)18(16-15-17)12-4-2-1-3-5-12/h1-5,11H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQAOBKYLSZPAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)CN2C(=O)N(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]-4-methyl-1H-pyridin-2-one](/img/structure/B7056578.png)

![4-[2-(2-chlorophenyl)acetyl]-N-(3-methylpyridin-4-yl)piperazine-1-carboxamide](/img/structure/B7056596.png)
![2-[Butan-2-yl-[4-cyano-3-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B7056612.png)

![(5-Fluoro-2-methoxyphenyl)-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7056628.png)
![1-[1-[2-(Methoxymethyl)-6-methylmorpholine-4-carbonyl]cyclopropyl]ethanone](/img/structure/B7056635.png)
![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)urea](/img/structure/B7056641.png)


![2-[Acetyl-[[4-(1,3,5-trimethylpyrazole-4-carbonyl)morpholin-2-yl]methyl]amino]acetic acid](/img/structure/B7056680.png)

![6-Amino-1-benzyl-5-[(4-ethylphenyl)methyl-(2-hydroxyethyl)amino]pyrimidine-2,4-dione](/img/structure/B7056692.png)
![7-[1-(1-methylsulfonylcyclopropyl)ethylsulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B7056697.png)
